An In-Depth Technical Guide to the Discovery and Synthesis of 3,6-Dichlorobenzo[d]isoxazole
An In-Depth Technical Guide to the Discovery and Synthesis of 3,6-Dichlorobenzo[d]isoxazole
For Researchers, Scientists, and Drug Development Professionals
Core Synthesis and Methodologies
The synthesis of 3,6-dichlorobenzo[d]isoxazole can be achieved through several pathways. The most prominently documented and efficient method involves the chlorination of a pre-existing benzisoxazole scaffold. Alternative routes starting from substituted benzene derivatives offer different strategic approaches to the target molecule.
Primary Synthetic Route: Chlorination of 6-chloro-benzo[d]isoxazol-3-ol
The most direct and high-yielding reported synthesis of 3,6-dichlorobenzo[d]isoxazole proceeds from 6-chloro-benzo[d]isoxazol-3-ol. This method utilizes a chlorinating agent in the presence of a base, facilitated by microwave irradiation to drive the reaction to completion efficiently.
Reaction Scheme:
Caption: Primary synthesis of 3,6-dichlorobenzo[d]isoxazole.
Experimental Protocol:
A detailed experimental protocol for this conversion is as follows:
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Materials:
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6-chloro-benzo[d]isoxazol-3-ol (1 equivalent)
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Trichlorophosphate (Phosphorus oxychloride, POCl₃)
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Triethylamine (Et₃N)
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Appropriate microwave-safe reaction vessel
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Procedure:
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To a microwave-safe reaction vessel, add 6-chloro-benzo[d]isoxazol-3-ol.
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Add triethylamine and trichlorophosphate.
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Seal the vessel and place it in a microwave reactor.
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Irradiate the reaction mixture at 150 °C for 30 minutes.
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After completion of the reaction, cool the vessel to room temperature.
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The reaction mixture is then subjected to standard aqueous work-up and purification by chromatography to yield the final product.
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Quantitative Data:
| Parameter | Value | Reference |
| Starting Material | 6-chloro-benzo[d]isoxazol-3-ol | [1] |
| Product | 3,6-dichlorobenzo[d]isoxazole | [1] |
| Reagents | Trichlorophosphate, Triethylamine | [1] |
| Conditions | Microwave irradiation, 150 °C, 0.5 h | [1] |
| Yield | 79.0% | [1] |
Alternative Synthetic Routes
Two alternative multi-step synthetic routes have also been proposed, starting from commercially available precursors.
Alternative Route 1: From 4-chloro-N,2-dihydroxybenzamide
This two-step synthesis involves an initial cyclization reaction followed by chlorination.
Caption: Synthesis from 4-chloro-N,2-dihydroxybenzamide.
Alternative Route 2: From methyl 4-chloro-2-hydroxybenzoate
This three-step pathway begins with the formation of a hydroxamic acid, which then undergoes cyclization and subsequent chlorination.
Caption: Synthesis from methyl 4-chloro-2-hydroxybenzoate.
Detailed experimental protocols and yields for these alternative routes are not fully detailed in the available literature but follow established chemical transformations for the synthesis of benzisoxazole derivatives.[1]
Physicochemical Properties
The key physicochemical properties of 3,6-dichlorobenzo[d]isoxazole are summarized below.
| Property | Value |
| Molecular Formula | C₇H₃Cl₂NO |
| Molecular Weight | 188.01 g/mol |
| CAS Number | 16263-54-0 |
| Appearance | Solid (predicted) |
| Boiling Point | 290.1 ± 20.0 °C (Predicted) |
| Density | 1.522 ± 0.06 g/cm³ (Predicted) |
| LogP | 3.13 (Predicted) |
Conclusion
This technical guide provides a detailed overview of the known synthetic methodologies for 3,6-dichlorobenzo[d]isoxazole, with a focus on providing actionable experimental guidance for researchers. The primary synthetic route via chlorination of 6-chloro-benzo[d]isoxazol-3-ol offers a high-yielding and efficient method for obtaining this compound. The alternative routes provide strategic flexibility depending on the availability of starting materials. Further research into the biological activities of this compound is warranted, given the prevalence of the benzisoxazole scaffold in medicinally important molecules.
